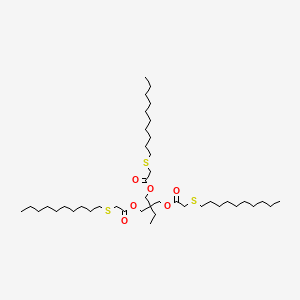

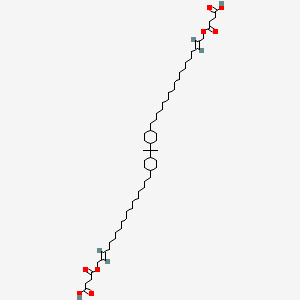

2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Transglutaminase can be obtained from both animal and microbial sources. The high cost of transglutaminase of animal origin has led to efforts to find microbial sources. Since the early 1990s, many microbial transglutaminase-producing strains have been identified, and production processes have been optimized . Industrial production methods involve fermentation processes using these microbial strains, followed by purification steps to obtain the enzyme in its active form.

Chemical Reactions Analysis

Transglutaminase primarily catalyzes acyl-transfer reactions, where the γ-carboxamide groups of glutamine residues react with primary amines, such as the ε-amino group of lysine, to form γ-glutamyl-ε-lysine cross-links. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The enzyme can also catalyze the incorporation of amines into proteins, leading to the formation of modified proteins with altered properties .

Scientific Research Applications

Transglutaminase has a wide range of applications in scientific research and industry:

Chemistry: Used in the synthesis of protein-based materials and biopolymers.

Biology: Plays a role in cellular processes such as apoptosis, wound healing, and blood clotting.

Medicine: Used in the development of drug delivery systems and tissue engineering.

Industry: Widely used in the food industry to improve the texture and stability of food products.

Mechanism of Action

The mechanism of action of transglutaminase involves a nucleophilic attack on the substrate by the sulfhydryl group of cysteine, following activation by a thiolate-imidazolium ion pair involving the histidine side chain. This leads to the formation of a covalent bond between the γ-carboxamide group of glutamine and the free amine group, resulting in the cross-linking of proteins .

Comparison with Similar Compounds

Transglutaminase is unique in its ability to form covalent bonds between proteins under mild conditions. Similar compounds include other enzymes that catalyze protein modifications, such as lysyl oxidase and protein disulfide isomerase. transglutaminase is distinct in its specificity for glutamine residues and its ability to form stable, insoluble protein biopolymers .

Properties

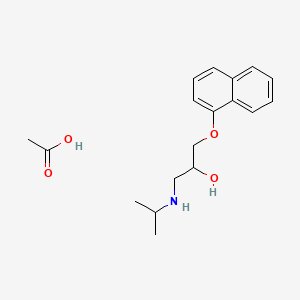

CAS No. |

84145-16-4 |

|---|---|

Molecular Formula |

C42H80O6S3 |

Molecular Weight |

777.3 g/mol |

IUPAC Name |

2,2-bis[(2-decylsulfanylacetyl)oxymethyl]butyl 2-decylsulfanylacetate |

InChI |

InChI=1S/C42H80O6S3/c1-5-9-12-15-18-21-24-27-30-49-33-39(43)46-36-42(8-4,37-47-40(44)34-50-31-28-25-22-19-16-13-10-6-2)38-48-41(45)35-51-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3 |

InChI Key |

WUAYEQCHCBAXFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSCC(=O)OCC(CC)(COC(=O)CSCCCCCCCCCC)COC(=O)CSCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)